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Compound of Interest

Compound Name: 2-Methyl-4-(methylthio)benzonitrile

CAS No.: 1190948-25-4

Cat. No.: B1397445

Get Quote

Executive Summary
Target Molecule: 2-Methyl-4-(methylthio)benzonitrile CAS Registry Number: 1190948-25-4

Molecular Formula: C₉H₉NS Molecular Weight: 163.24 g/mol [1]

This technical guide outlines the synthesis pathways for 2-Methyl-4-(methylthio)benzonitrile,

a critical intermediate in the synthesis of pharmaceutical compounds, including dipeptidyl

peptidase-4 (DPP-4) inhibitors like Trelagliptin. The molecule is characterized by a benzonitrile

core substituted with a methyl group at the ortho position and a methylthio (-SMe) group at the

para position.

The guide prioritizes the Nucleophilic Aromatic Substitution (SₙAr) pathway due to its scalability,

atom economy, and the commercial availability of the fluorinated precursor.[2] Alternative

pathways via cyanation and functional group interconversion are provided for context and

contingency.

Part 1: Retrosynthetic Analysis & Strategy
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The synthesis of 2-Methyl-4-(methylthio)benzonitrile is best approached by disconnecting

the C–S bond or the C–CN bond. The electronic nature of the benzene ring—activated for

nucleophilic attack at the 4-position due to the electron-withdrawing nitrile group—strongly

favors SₙAr methodologies.

Strategic Disconnections
Path A (Preferred): Disconnection of the C(sp²)–S bond.[2]

Precursor: 4-Fluoro-2-methylbenzonitrile (CAS 147754-12-9).[3][4]

Reagent: Sodium thiomethoxide (NaSMe).[2]

Rationale: The nitrile group at C1 activates the C4 position for nucleophilic attack. Fluorine

is the ideal leaving group for SₙAr due to the high electronegativity stabilizing the

Meisenheimer intermediate.

Path B (Alternative): Disconnection of the C(sp²)–CN bond.[2]

Precursor: 4-Bromo-3-methylthioanisole (or 4-chloro analog).

Reagent: Cyanating agents (CuCN, Zn(CN)₂, or K₄[Fe(CN)₆] with Pd catalyst).[2]

Rationale: Useful if the thioether moiety is already present, but generally requires more

expensive transition metal catalysts or toxic cyanide sources.[2]
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Figure 1: Retrosynthetic analysis showing the primary SₙAr route (Path A) and the secondary

cyanation route (Path B).[2]

Part 2: Primary Pathway – Nucleophilic Aromatic
Substitution (SₙAr)[3]
This is the industry-standard approach for synthesizing 4-alkylthio-benzonitriles. The reaction

utilizes the strong electron-withdrawing nature of the nitrile group to facilitate the displacement

of a halide (preferably fluorine) by the thiomethoxide anion.

Reaction Mechanism
The reaction proceeds via an addition-elimination mechanism. The thiomethoxide nucleophile

attacks the carbon ipso to the fluorine, forming a resonance-stabilized anionic intermediate

(Meisenheimer complex). The aromaticity is restored by the elimination of the fluoride ion.[5]

4-Fluoro-2-methylbenzonitrile Meisenheimer Complex
(Resonance Stabilized)

+ NaSMe
(Addition) 2-Methyl-4-(methylthio)benzonitrile

+ NaF

- F-
(Elimination)
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Figure 2: Mechanism of the SₙAr reaction involving the formation of a Meisenheimer complex.

Detailed Experimental Protocol
Reagents:

Substrate: 4-Fluoro-2-methylbenzonitrile (1.0 equiv)

Nucleophile: Sodium thiomethoxide (NaSMe) (1.1 – 1.2 equiv)[2]

Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (anhydrous)[2]

Work-up: Ethyl acetate (EtOAc), Water, Brine, MgSO₄[2]

Procedure:
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Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux

condenser, and internal thermometer. Purge with nitrogen or argon.[2]

Solubilization: Dissolve 4-Fluoro-2-methylbenzonitrile (e.g., 10.0 g, 74 mmol) in anhydrous

DMF (50 mL).

Addition: Cool the solution to 0°C in an ice bath. Add Sodium thiomethoxide (5.7 g, 81.4

mmol) portion-wise to control the exotherm.[2]

Note: NaSMe is hygroscopic and emits a stench.[2] Handle in a fume hood.

Reaction: Remove the ice bath and heat the mixture to 80–100°C. Stir for 4–6 hours.

Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 8:2) or HPLC.[2] The

starting material (Rf ~0.[2]6) should disappear, replaced by the product (Rf ~0.5).

Quench: Cool the mixture to room temperature. Pour slowly into ice-cold water (200 mL) with

vigorous stirring. The product may precipitate as a solid.[6]

Extraction: If solid precipitates, filter and wash with water.[2][6] If oil forms, extract with

EtOAc (3 x 50 mL).[2] Wash combined organics with water (2x) and brine (1x) to remove

DMF.[2]

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate

under reduced pressure.

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography

(SiO₂, 0-10% EtOAc in Hexanes) if necessary.

Expected Yield: 85–95% Physical State: Off-white to pale yellow solid/crystalline powder.

Critical Process Parameters (CPPs)
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Parameter Specification Causality / Impact

Temperature 80–100°C

Lower temps (<60°C) result in

sluggish kinetics; higher temps

(>120°C) may cause nitrile

hydrolysis or polymerization.[2]

Stoichiometry 1.1–1.2 eq NaSMe

Slight excess ensures

complete conversion.[2] Large

excess can lead to side

reactions or difficult

purification.[2]

Solvent DMF or DMSO

Polar aprotic solvents solvate

the cation (Na⁺), leaving the

thiomethoxide anion "naked"

and highly reactive.[2]

Water Content <0.5%

Water can solvate the

nucleophile (reducing

reactivity) or hydrolyze the

nitrile to an amide under basic

conditions.[2]

Part 3: Alternative Pathways
Pathway B: Cyanation of Aryl Halides (Rosenmund-von
Braun / Pd-Catalyzed)
This route is viable if the thioether is already installed but the nitrile is missing.

Substrate: 4-Bromo-3-methylthioanisole.

Reagents: Zn(CN)₂ (0.6 equiv), Pd(PPh₃)₄ (5 mol%), DMF, 120°C.

Pros: Useful for late-stage functionalization.

Cons: Uses toxic cyanide sources; removal of transition metals required for pharma grade;

lower atom economy than Path A.
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Pathway C: Functional Group Transformation (From
Aldehyde)[3]

Substrate: 2-Methyl-4-(methylthio)benzaldehyde.

Reagents: Hydroxylamine hydrochloride (NH₂OH[2]·HCl), followed by dehydration (e.g.,

SOCl₂ or acetic anhydride).[2]

Pros: Avoids transition metals.

Cons: Multi-step process (Aldehyde → Oxime → Nitrile); aldehyde precursor is less common

than the fluoro-nitrile.

Part 4: Safety & Handling
Sodium Thiomethoxide: Highly toxic and stench.[2] Releases toxic methyl mercaptan gas

upon contact with acid or moisture.[2] Use bleach (sodium hypochlorite) to neutralize

glassware and spills.[2]

Nitriles: Toxic by ingestion and skin absorption.[2] Metabolic release of cyanide is possible.[2]

Solvents (DMF): Hepatotoxic and readily absorbed through skin.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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